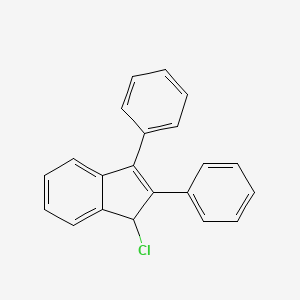
Isobutyl 10-(sulfooxy)stearate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl 10-(sulfooxy)stearate typically involves the esterification of stearic acid with isobutyl alcohol in the presence of a sulfonating agent. The reaction conditions often include:
Temperature: Moderate temperatures are maintained to facilitate the esterification process.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to enhance the reaction rate.
Solvents: Organic solvents like toluene or dichloromethane may be used to dissolve the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters are optimized to achieve high conversion rates and minimize by-products .
化学反应分析
Types of Reactions
Isobutyl 10-(sulfooxy)stearate can undergo various chemical reactions, including:
Oxidation: The sulfooxy group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the sulfooxy group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Nucleophiles: Halides, amines, and thiols can act as nucleophiles in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
科学研究应用
Isobutyl 10-(sulfooxy)stearate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of surfactants and emulsifiers.
Biology: The compound is studied for its potential role in biological membranes and lipid metabolism.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its effects on cellular processes.
作用机制
The mechanism of action of isobutyl 10-(sulfooxy)stearate involves its interaction with biological membranes and enzymes. The sulfooxy group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s solubility and reactivity. The ester linkage allows for hydrolysis, releasing stearic acid and isobutyl alcohol, which can further interact with cellular components .
相似化合物的比较
Similar Compounds
Isobutyl stearate: Lacks the sulfooxy group, making it less reactive in certain chemical reactions.
Octadecyl sulfate: Contains a sulfate group instead of a sulfooxy group, leading to different solubility and reactivity profiles.
Isobutyl palmitate: Similar ester structure but with a shorter fatty acid chain (palmitic acid) instead of stearic acid.
Uniqueness
Isobutyl 10-(sulfooxy)stearate is unique due to the presence of the sulfooxy group, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
67953-35-9 |
|---|---|
分子式 |
C22H44O6S |
分子量 |
436.6 g/mol |
IUPAC 名称 |
2-methylpropyl 10-sulfooxyoctadecanoate |
InChI |
InChI=1S/C22H44O6S/c1-4-5-6-7-10-13-16-21(28-29(24,25)26)17-14-11-8-9-12-15-18-22(23)27-19-20(2)3/h20-21H,4-19H2,1-3H3,(H,24,25,26) |
InChI 键 |
FOULFUULGDLAOP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(CCCCCCCCC(=O)OCC(C)C)OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,5S,6S)-6-[1(R)-Hydroxyethyl]-1-methyl-2-[1-(2-thiazolin-2-yl)azetidin-3-ylsulfanyl]-1-carba-2-penem-3-carboxylic acid pivaloyloxymethyl ester](/img/structure/B12810828.png)












